Quercetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

60 mg/L (at 16 °C)

0.06 mg/mL at 16 °C

Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid

Soluble in alcohol and glacial acetic acid; insoluble in water

In water, 60 mg/L at 16 °C

Synonyms

Canonical SMILES

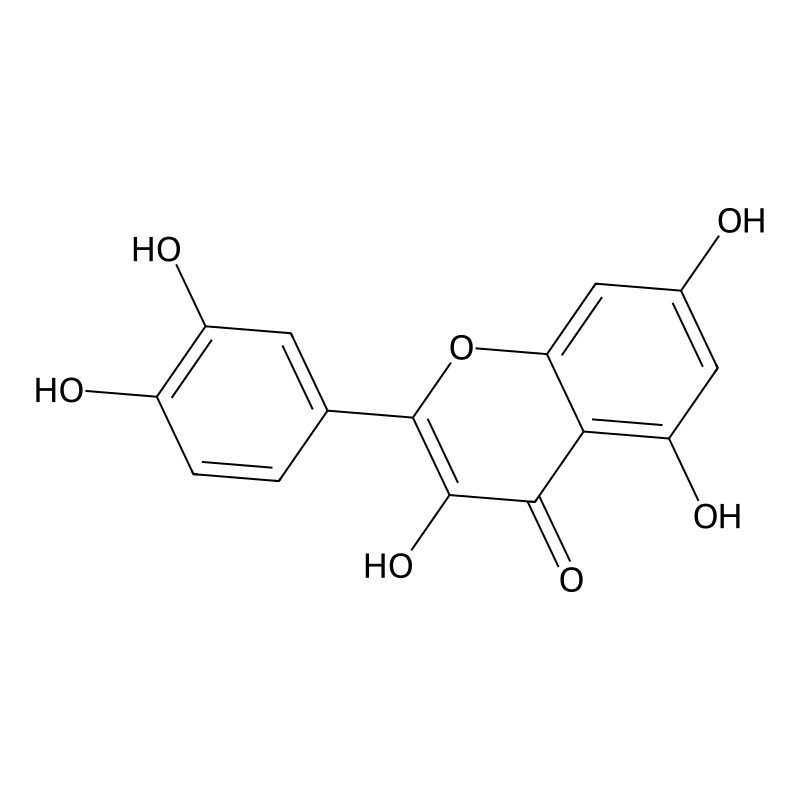

Quercetin is a flavonoid compound widely recognized for its potential health benefits. It is primarily found in fruits, vegetables, and grains, exhibiting a characteristic yellow color. The chemical formula of quercetin is , and its structure consists of two aromatic rings (A and B) connected by a heterocyclic ring (C), with five hydroxyl groups located at specific positions: one at position 3 of ring C, two at positions 3’ and 4’ of ring B, and two at positions 5 and 7 of ring A . This unique arrangement contributes to its biological activity, particularly its antioxidant properties.

The mechanism of action of quercetin is still under investigation, but its health benefits are likely due to its multiple effects:

- Antioxidant Activity: Quercetin scavenges free radicals, preventing cellular damage and potentially reducing the risk of chronic diseases [, ].

- Anti-inflammatory Effects: Quercetin may modulate inflammatory pathways, potentially benefiting conditions like arthritis and allergies [].

- Possible Modulation of Cellular Signaling: Quercetin might interact with cellular signaling pathways, influencing gene expression and various biological processes.

Quercetin is generally considered safe for most healthy adults when consumed in moderate amounts through food sources []. However, some potential safety concerns exist:

- High Doses: Taking high doses of quercetin supplements might cause side effects like stomach upset and diarrhea [].

- Drug Interactions: Quercetin may interact with certain medications, so consulting a healthcare professional before taking supplements is crucial [].

- Limited Research on Long-Term Effects: More research is needed to understand the long-term safety of quercetin supplementation [].

Antioxidant Powerhouse

Quercetin exhibits potent antioxidant activity. It scavenges free radicals, unstable molecules that damage cells and contribute to various chronic diseases []. Studies suggest quercetin's ability to modulate antioxidant enzymes and reduce oxidative stress, potentially offering protection against neurodegenerative diseases and certain cancers [].

Potential Benefits in Chronic Disease Management

Research explores quercetin's role in managing chronic conditions like diabetes and cardiovascular diseases. Studies suggest quercetin may improve insulin sensitivity and glucose metabolism, potentially aiding diabetes management []. Additionally, its anti-inflammatory and blood pressure-lowering properties hold promise for cardiovascular health, although more research is needed [].

Anti-Cancer Properties

Quercetin's anti-cancer potential is a subject of ongoing investigation. In vitro and in vivo studies have shown quercetin's ability to induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, lung, and colon cancers [, ]. However, further research is necessary to understand its effectiveness in human clinical trials.

- O-Methylation: This reaction involves the addition of methyl groups to the hydroxyl groups, which can alter the solubility and bioactivity of quercetin .

- Sulfation and Glucuronidation: These phase II metabolic reactions occur primarily in enterocytes and lead to the formation of quercetin metabolites that are more stable for circulation in the bloodstream. Approximately 350 different quercetin conjugates have been identified in plants, with many being glucosides formed through glycosylation .

- Oxidation: Quercetin can be oxidized to form radical cations, which can further react with various substrates. The oxidation mechanism has been studied extensively, revealing that quercetin can donate hydrogen atoms to free radicals, thus exhibiting antioxidant activity .

Quercetin exhibits a range of biological activities:

- Antioxidant Properties: Its structure allows it to scavenge free radicals effectively. The presence of hydroxyl groups is crucial for this activity, particularly in reactions involving reactive oxygen species .

- Anticancer Effects: Quercetin has been shown to inhibit tumor growth by inducing apoptosis in mutated cells and inhibiting DNA synthesis. It affects various signaling pathways, including those involved in angiogenesis .

- Anti-inflammatory Effects: Quercetin modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 .

Quercetin can be synthesized through various methods:

- Extraction from Natural Sources: It is commonly extracted from plant materials such as onions, apples, and berries.

- Chemical Synthesis: Laboratory synthesis involves several steps, including the formation of the flavonoid backbone followed by hydroxylation at specific positions. Techniques such as microwave-assisted synthesis have also been explored for efficiency .

- Biotechnological Approaches: Microbial fermentation techniques have been developed to produce quercetin from precursor compounds using specific strains of bacteria or fungi .

Quercetin has diverse applications across various fields:

- Nutraceuticals: Due to its health benefits, quercetin is often included in dietary supplements aimed at enhancing immune function and reducing inflammation.

- Food Industry: It serves as a natural colorant and antioxidant in food preservation.

- Pharmaceuticals: Quercetin's potential therapeutic properties are being explored for use in treating conditions like cancer, cardiovascular diseases, and allergies .

Research on quercetin's interactions has revealed several important findings:

- Drug Interactions: Quercetin may influence the metabolism of certain drugs by inhibiting enzymes such as cytochrome P450. This could affect the pharmacokinetics of co-administered medications .

- Synergistic Effects: Studies indicate that quercetin may enhance the efficacy of other antioxidants when used in combination, leading to improved health outcomes .

Several compounds share structural similarities with quercetin but differ in their biological activities:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Kaempferol | Similar flavonoid structure | Fewer hydroxyl groups; exhibits strong antioxidant activity but less anti-inflammatory effects than quercetin. |

| Rutin | Quercetin glycoside | Contains a sugar moiety; known for its anti-allergic properties. |

| Myricetin | Similar backbone | Exhibits stronger antibacterial properties but less studied than quercetin. |

| Apigenin | Flavonoid structure | Primarily known for its anxiolytic effects rather than antioxidant properties. |

Quercetin stands out due to its comprehensive range of biological activities, particularly its potent antioxidant effects combined with anticancer and anti-inflammatory properties. Its unique structural features allow it to interact effectively with various biological targets, making it a compound of significant interest in both research and applied sciences .

The biosynthesis of quercetin in plant systems represents a sophisticated convergence of three interconnected metabolic pathways: the shikimate pathway, the phenylpropanoid pathway, and the flavonoid pathway. This integrated network forms the foundation for the production of quercetin and its diverse derivatives across plant species [1] [2] [3].

The shikimate pathway serves as the primary carbon conduit from central metabolism toward aromatic amino acid biosynthesis [4]. This pathway initiates with the condensation of phosphoenolpyruvate from glycolysis and D-erythrose 4-phosphate from the pentose phosphate pathway, ultimately producing chorismate as the final common precursor of all aromatic amino acids [4]. The committed step of this pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, which exhibits complex regulatory mechanisms involving feedback inhibition by aromatic amino acids and pathway intermediates [4].

Plant 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase enzymes demonstrate distinctive kinetic properties compared to their microbial counterparts, exhibiting approximately 10-fold higher Michaelis constant values for D-erythrose 4-phosphate than for phosphoenolpyruvate [4]. This characteristic suggests that D-erythrose 4-phosphate availability significantly impacts overall shikimate pathway flux in plants, particularly given the enhanced supply of D-erythrose 4-phosphate from the Calvin-Benson cycle in photosynthetic organisms [4].

The phenylpropanoid pathway represents the critical bridge between primary and secondary metabolism, converting the aromatic amino acid phenylalanine into the diverse array of phenolic compounds that includes quercetin [5] [6]. This pathway consists of three core enzymatic reactions: phenylalanine ammonia-lyase converts phenylalanine to trans-cinnamic acid, cinnamate 4-hydroxylase hydroxylates cinnamic acid to p-coumaric acid, and 4-coumarate-coenzyme A ligase activates p-coumaric acid to p-coumaroyl-coenzyme A [1] [3].

The flavonoid pathway diverges from the phenylpropanoid pathway at p-coumaroyl-coenzyme A, which serves as the substrate for chalcone synthase, the first committed enzyme of flavonoid biosynthesis [1] [7]. Chalcone synthase catalyzes the condensation of one molecule of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to produce naringenin chalcone, establishing the fundamental C6-C3-C6 flavonoid skeleton [1].

The metabolic channeling within this integrated network involves the organization of consecutive enzymes into macromolecular complexes associated with endomembranes [7]. This organization enables efficient metabolite flow and prevents metabolic interference, particularly important given the shared intermediates and competing pathways. The existence of cytochrome P450-related metabolons has been demonstrated in phenylpropanoid and flavonoid biosynthesis, facilitating direct channeling of intermediates between specific enzyme isoforms [7].

Methyltransferase-Mediated Modification Pathways

Methyltransferase-mediated modifications represent a crucial diversification mechanism in quercetin biosynthesis, significantly altering the chemical properties, biological activities, and cellular localization of quercetin derivatives [8] [9]. These modifications are catalyzed by flavonoid O-methyltransferases, which utilize S-adenosyl-L-methionine as the methyl donor to modify specific hydroxyl groups on the quercetin molecule [10] [11].

The regiospecific methylation of quercetin occurs at multiple positions, with different methyltransferases exhibiting distinct substrate preferences and positional selectivity [12] [11]. Rice flavonoid 3'-O-methyltransferase specifically transfers methyl groups to the 3'-hydroxyl group of quercetin, producing isorhamnetin with greater than 90% conversion efficiency [11]. Nuclear magnetic resonance analysis confirmed that this enzyme demonstrates strict specificity for the 3'-hydroxy group of flavonoids, converting quercetin, eriodictyol, luteolin, and taxifolin into their corresponding methoxy derivatives [11].

Soybean O-methyltransferase-2 complements rice methyltransferase activity by specifically methylating the 4'-hydroxyl group of quercetin [12]. The combined expression of both enzymes in Escherichia coli enables sequential methylation, first producing 3'-methylated quercetin, which is subsequently converted to 3',4'-dimethylated quercetin with more than 90% overall conversion after 24 hours [12].

Perilla flavonoid O-methyltransferase-3 demonstrates broader substrate acceptance while maintaining regiospecific 7-O-methylation activity [10]. This enzyme effectively methylates diverse flavonoids regardless of their backbone structure, with chrysin, naringenin, and apigenin serving as preferred substrates [10]. The enzyme shows moderate activity toward eriodictyol, luteolin, and kaempferol, but exhibits no activity toward phenylpropanoid substrates, confirming its specificity for flavonoid compounds [10].

The biological significance of quercetin methylation extends beyond structural diversity to functional modulation. Methylated quercetin derivatives demonstrate altered antioxidant properties, cellular uptake characteristics, and biological activities compared to the parent compound [9]. The methylation state of quercetin affects its interaction with cellular targets and influences its role in longevity pathways, as demonstrated in studies where methylated derivatives showed enhanced biological effects compared to unmethylated quercetin [9].

Multiple O-methyltransferases from various plant species have been characterized for their ability to modify quercetin and related flavonoids [13]. These enzymes demonstrate varying capabilities for monomethylation and dimethylation of baicalein, quercetin, luteolin, and caffeic acid, as well as progressive methylation of myricetin [13]. The diversity of methylation patterns contributes to the extensive chemical diversity observed in plant flavonoid profiles.

Glucosylation Mechanisms and Isoform Diversity

Glucosylation represents the predominant mechanism for quercetin stabilization and bioactivity modulation in plant systems [14] [15] [16]. This process involves the attachment of glucose or glucuronic acid moieties to specific hydroxyl groups on the quercetin molecule, catalyzed by UDP-glucosyltransferases with distinct regiospecific preferences [14] [17].

The regiospecific glucosylation of quercetin occurs at multiple positions, with different glycosyltransferases exhibiting characteristic substrate specificity and positional selectivity [14]. Arabidopsis UGT74F1 and UGT74F2 demonstrate distinct regiospecific profiles when acting on quercetin, which provides five potential sites for O-glycosylation [14]. Kinetic analysis reveals that these enzymes produce distinct multiple glycosides of quercetin, with the product formation profile determined by the interplay of catalytic efficiency and substrate affinity parameters [14].

Domain-swapping experiments between UGT74F1 and UGT74F2 identified critical amino acid residues responsible for regiospecific determination [14]. Mutation of a single amino acid distal to the active site, specifically asparagine-142, led to the development of enhanced regiospecificity toward the 4'-hydroxyl group of quercetin [14]. This modification enabled preparative-scale production of flavonoid 4'-O-glucosides through whole-cell biocatalysis approaches [14].

Plant UDP-glucuronosyltransferases demonstrate efficient regio-specific synthesis of quercetin glucuronides [16]. UGT78A11 and UGT88D7 selectively conjugate quercetin at specific positions, producing quercetin-3-O-glucuronide and quercetin-7-O-glucuronide, respectively [16]. The whole-cell biotransformation platform utilizing these enzymes in transformed Saccharomyces cerevisiae effectively leverages their regioselectivity to convert polyhydroxy secondary metabolites into monoglucuronides with promising yields [16].

The glucosylation process significantly affects quercetin bioavailability and biological activity [15]. Quercetin-3-O-glucoside serves as a substrate for small intestinal brush border enzyme lactase-phlorizin hydrolase, enabling enzymatic release of quercetin aglycone and subsequent absorption [15]. This mechanism results in relatively high bioavailability of quercetin from isoquercetin compared to other quercetin glycosides [15].

Microbial biocatalysis of quercetin glucosides demonstrates the reversible nature of glucosylation reactions [17]. Specific probiotic strains exhibit β-glucosidase activity capable of converting quercetin-3-glucoside and isorhamnetin-3-glucoside into their corresponding aglycones [17]. The conversion efficiency varies significantly among microbial strains, with some achieving greater than 90% transformation while maintaining substrate stability [17].

The structural diversity of quercetin glucosides extends beyond simple glucose attachment to include complex glycosylation patterns [18]. Novel quercetin glycosides have been synthesized through metabolic engineering approaches, including quercetin-3-O-(6-deoxytalose) production through coordinated expression of nucleotide sugar biosynthetic genes and specific glycosyltransferases [19]. These engineered systems achieved more than 6-fold increases in novel glucoside production compared to wild-type organisms [19].

Species-Specific Biosynthetic Variations

Species-specific variations in quercetin biosynthesis reflect evolutionary adaptations to diverse environmental conditions and functional requirements across plant taxa [20] [21] [22]. These variations manifest in differential enzyme expression patterns, altered substrate preferences, modified regulatory mechanisms, and distinct product profiles that characterize quercetin production in different plant species [23] [24].

Camellia nitidissima exhibits exceptional efficiency in quercetin biosynthesis through its highly specialized flavonol synthase enzyme [23]. The enzyme demonstrates superior catalytic efficiency in converting dihydroquercetin to quercetin compared to flavonol synthases from other plants, with a Michaelis constant of 18.68 μM for dihydroquercetin and a catalytic efficiency of 1318.7 M⁻¹s⁻¹ [23]. This represents significantly enhanced performance compared to tomato flavonol synthase (702.88 M⁻¹s⁻¹) and Arabidopsis flavonol synthase (794.02 M⁻¹s⁻¹) [23].

Rice demonstrates species-specific adaptations through enhanced methyltransferase activity, particularly the expression of flavonoid 3'-O-methyltransferase that exhibits strict specificity for the 3'-hydroxyl group of quercetin [11]. This enzyme system enables rice to produce predominantly methylated quercetin derivatives, representing a distinct biosynthetic strategy compared to species that accumulate quercetin glycosides [11].

Euphorbia maculata exhibits tissue-specific and developmental-stage-specific expression patterns of quercetin biosynthetic genes [22]. Transcriptome analysis revealed 42 differentially expressed genes related to quercetin biosynthesis, with 35 genes showing down-regulated expression and 7 genes displaying up-regulated expression across different tissues and developmental stages [22]. The species demonstrates particularly high expression of phenylalanine ammonia-lyase (17 unigenes) and 4-coumarate-coenzyme A ligase (16 unigenes) [22].

Fagopyrum tataricum represents a specialized case of quercetin biosynthesis directed toward rutin production [25]. The species exhibits flavonol synthase with high specific activity toward dihydroquercetin, suggesting a biosynthetic route involving hydroxylation of dihydrokaempferol to dihydroquercetin by flavonoid 3'-hydroxylase, followed by oxidation to quercetin and subsequent glycosylation to rutin [26]. This pathway configuration enables efficient rutin accumulation under environmental stress conditions [25].

Lycopersicon esculentum demonstrates UV-B responsive quercetin biosynthesis as a photoprotective mechanism [21]. The species exhibits enhanced synthesis of quercetin under acute UV-B exposure, with quercetin content increasing significantly by 5.19% after 60 minutes of exposure [21]. This response involves over-expression of genes encoding phenylalanine ammonia-lyase, chalcone synthase, flavanone 3-hydroxylase, and dihydroflavonol 4-reductase only after threshold UV-B exposure [21].

Pistacia eurycarpa represents an exceptional case of high quercetin accumulation, achieving quercetin concentrations of 84.037 mg/g through chemical extraction methods [20]. This species demonstrates the highest quercetin content among assessed plants, suggesting specialized biosynthetic machinery or regulatory mechanisms that enable exceptional quercetin accumulation [20].

The distribution of quercetin across angiosperm families demonstrates remarkable diversity, with certain families consistently exhibiting elevated concentrations of this flavonoid compound. Research indicates that quercetin is found in many fruits, vegetables, leaves, seeds, and grains, with particular abundance in specific taxonomic groups [1].

The Amaryllidaceae family, particularly the Allium genus, stands out as one of the richest sources of quercetin among cultivated plants. Red onions (Allium cepa) contain quercetin concentrations ranging from 11.7 to 68.5 milligrams per 100 grams fresh weight, with higher concentrations occurring in the outermost rings and in the part closest to the root [1] [2]. Bulb onion contains several functional components such as quercetin glycosides, with quercetin-4'-glucoside and quercetin-3,4'-diglucoside accounting for up to 93 percent of the total flavonol content [3] [4].

The Brassicaceae family represents another significant source of quercetin among angiosperm families. Kale (Brassica oleracea) contains approximately 23 milligrams per 100 grams fresh weight [1], while various cruciferous vegetables demonstrate consistent quercetin accumulation patterns. Like other Brassicaceae, the flavonoids found in watercress (Nasturtium officinale) were quercetin and kaempferol derivatives glycosylated and acylated [5]. The main difference between Brassica oleracea and Brassica rapa species is the presence of isorhamnetin derivatives in the Brassica rapa group, which are always absent in Brassica oleracea [5].

The Rosaceae family contributes substantially to dietary quercetin intake through various fruit crops. Apple (Malus domestica) contains approximately 30 milligrams per 100 grams fresh weight [1], with quercetin primarily concentrated in the peel and leaves. Spiraea hypericifolia, affiliated with the section Chamaedryon of the genus Spiraea (Rosaceae), most often accumulates flavonols among other flavonoids, in particular quercetin and its derivatives [6]. From data about phenolic compound evolution in the Spiraea genus, quercetin accounts for 50 to 90 percent of aglycons in this family [6].

The Apiaceae family includes many vegetable crops that are rich in flavonoids, carotenoids, coumarin, coumarin derivatives, vitamins, and minerals [7]. Carrot (Daucus carota) contains quercetin, luteolin, kaempferol, and myricetin [7], while various Apiaceae species demonstrate quercetin concentrations ranging from 15 to 35 milligrams per 100 grams fresh weight. The pattern of flavonoids, predominantly kaempferol, quercetin, and luteolin, found in the various Apiaceae subfamilies was proposed to be a taxonomic marker [8].

Within the Solanaceae family, quercetin content varies considerably among species. Plant families such as Solanaceae, Asteraceae, Passifloraceae, and Rhamnaceae are rich in quercetin content [9]. Tomato (Solanum lycopersicum) and other Solanaceae species typically contain 2 to 15 milligrams per 100 grams fresh weight, with organically grown tomatoes containing 79 percent more quercetin than non-organically grown fruit [1].

The Asteraceae family demonstrates significant diversity in quercetin content among its numerous genera and species. A wide range of phenolic compounds are found, including chicoric acid, kaempferol and its derivatives, luteolin and its derivatives, quercetin, and apigenin and its derivatives [10]. Various Asteraceae species show quercetin concentrations ranging from 8 to 85 milligrams per 100 grams fresh weight, with considerable variation among genera [10] [11].

Tissue-Specific Accumulation Patterns

The distribution of quercetin within plant tissues follows distinct patterns that reflect both developmental processes and functional requirements. Research demonstrates that quercetin can be found in different cell types, tissues, and parts of cells, with approximately 90 percent of the total quercetin of each scale confined to the epidermal tissue in onions, and the rest in the storage tissue [4].

In Allium cepa, quercetin accumulation follows a clear gradient pattern from outer to inner tissues. The distribution of quercetin and its glucosides is influenced by the accessibility of light, with the level of quercetin being high in the dry outer skins [4]. However, the levels of quercetin glucosides in the dry outer skins are less than 10 percent of the levels in fleshy and partly dried scales [4]. The total content of quercetin is higher in the upper part of an onion, compared with the lower part [4].

Brassicaceae species exhibit characteristic tissue-specific accumulation patterns, with highest concentrations typically occurring in photosynthetic tissues. In broccoli and related species, quercetin accumulates primarily in florets and leaves, with moderate levels in stems and lowest concentrations in root tissues. The main phenolic compounds in cauliflower are quercetin aglycon and catechins, while in white cabbage, the main compounds are kaempferol derivatives [12].

Rosaceae fruits demonstrate a pronounced concentration gradient from outer to inner tissues. In apple, quercetin concentrations are highest in the peel and leaves, with moderate levels in the flesh and lowest concentrations in seeds and core tissues. This pattern reflects the protective function of quercetin against environmental stresses, particularly ultraviolet radiation exposure.

Temporal changes in quercetin accumulation reveal dynamic patterns throughout plant development. In onion bulbs and leaf blades, quercetin accumulation varies dramatically with growth, differing between onion bulbs and leaf blades [13]. The content of quercetin-4'-glucoside was the same or higher than that of quercetin-3,4'-diglucoside throughout development in both varieties studied [13].

The tissue distribution of quercetin following oral administration in animal models provides insights into bioavailability and target organ accumulation. After oral administration of quercetin, predominantly quercetin-3-O-β-glucuronide was detected in plasma, and after intravenous injection, extensive tissue uptake occurred in kidney, liver, heart, and brain [14]. Higher concentrations of quercetin and its metabolites were found in organs involved in metabolism and excretion, including liver, small intestine, and kidneys [15].

Environmental Modulators of Production

Environmental factors play crucial roles in regulating quercetin biosynthesis and accumulation in plants. The main determinant of quercetin level was found to be the amount of global solar radiation during the end of the bulbing phase in August, with annual variations in quercetin content being higher than any treatment effect within each year [4].

Ultraviolet-B radiation represents one of the most significant environmental modulators of quercetin production. Enhanced biosynthesis of quercetin occurs as a photoprotective measure in Lycopersicon esculentum under acute ultraviolet-B exposure [16]. Quercetin content decreased on ultraviolet-B exposure to 20 and 40 minutes, and thereafter increased significantly by 5.19 percent on 60 minutes of exposure [16]. This pattern indicated that the over-expression of genes involved in quercetin biosynthesis occurred only after certain threshold exposure [16].

Temperature stress affects quercetin production through multiple mechanisms. Kaempferol and quercetin derivatives increased significantly under ambient ultraviolet-B radiation, and low temperature interacted with this effect [17]. A shift of epidermal ultraviolet-A shielding from kaempferol to quercetin derivatives was elucidated in ultraviolet-B presence, with a substantial 20-fold increase of quercetin derivatives during periods with high irradiance and low temperature [17].

Salinity stress induces significant changes in quercetin accumulation patterns. Quercetin dihydrate can increase the growth of Chinese flowering cabbage under both salinity and normal conditions, along with an increase in the medicinal quality of the plants [18]. Under salinity stress, the application of 150 micromolar quercetin dihydrate increased various glucosinolate compounds compared to plants raised under salinity stress alone [18].

Drought stress represents another critical environmental factor affecting quercetin production. These results confirm the usefulness of kaempferol and quercetin in enhancing tolerance to both drought and ultraviolet radiation stress [19]. Overaccumulation of kaempferol and quercetin in transgenic plants demonstrated that both flavonoids were crucial for enhanced tolerance to such stresses [19].

Seasonal variation influences flavonoid biosynthesis pathways and quercetin accumulation patterns. For most plants, environmental factors such as sunlight, temperature, humidity, precipitation, soil fertility, and salinity can synergistically affect quercetin production [20]. Under conditions of precipitation (2.0 to 6.6 millimeters), temperature (17.5 to 24.1 degrees Celsius), humidity (67.3 to 80.2 percent), and sunshine duration (3.4 to 5.8 hours) from April to May, the total flavonoid content in Tetrastigma hemsleyanum reached higher levels between 281.3 and 392.8 micrograms per gram [20].

The antioxidant signaling pathway regulated by quercetin responds to various environmental factors that increase the production of reactive oxygen species [21]. Environmental factors increase the production of reactive oxygen species, and quercetin can remove reactive oxygen species, thereby resisting oxidative damage such as respiratory damage, ultraviolet radiation B skin lesions caused by radiation, and oxidative damage induced by paraquat [21].

Physical Description

Solid

Color/Form

XLogP3

Boiling Point

Sublimes

LogP

Appearance

Melting Point

316.5 °C

Mp 313-314 ° dec.

316-318°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 323 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 320 of 323 companies with hazard statement code(s):;

H301 (50.94%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (49.06%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Therapeutic Uses

/EXPL THER/ ... In a randomized, double-blind, placebo-controlled trial ... /among patients with category III chronic prostatitis syndromes (nonbacterial chronic prostatitis and prostatodynia)/ ... Significant improvement was achieved in the treated group, as measured by the NIH chronic prostatitis score. Some 67% of the treated subjects had at least 25% improvement in symptoms, compared with 20% of the placebo group achieving this same level of improvement. In a follow up, unblind, open-label study ... quercetin was combined with bromelain and papain, which may enhance its absorption. In this study, 82% achieved a minimum 25% improvement score.

/EXPL THER/ Lymphocyte protein kinase phosphorylation was inhibited by quercetin in 9 of 11 cancer patients in a phase I clinical trial. Fifty-one patients with microscopically confirmed cancer not amenable to standard therapies and with a life expectancy of at least 12 wk participated in this trial ... The patients were treated at 3-wk intervals at the beginning of the study. Quercetin was admin iv as quercetin dihydrate ... The max allowed dose was reached when 2 of 3 patients on each dose schedule reached grade 3 or 4 general toxicity, or grad 2 renal toxicity, cardiac toxicity, or neurotoxicity. Phosphorylation was inhibited at 1 hr and persisted for 16 hr. In one patient with ovarian cancer refractory to cisplatin, cancer antigen-125 (CA 125) fell from 295 to 55 units/mL after treatment with 2 courses of quercetin ... A hepatoma patient had serum alpha-fetoprotein fall.

/EXPL THER/ ... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ...

Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies.

Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription.

Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents.

Luteolin and quercetin are widely distributed plant flavonoids that possess a variety of chemical and biological activities, including free-radical scavenging and antioxidant activity. Recently, both flavonoids have been reported to inhibit DNA topoisomerases I and II (topo I and topo II), a property that, together with their ability to induce DNA and chromosome damage, has made them candidate anticancer compounds ...The present study ... confirmed that both compounds are topo II inhibitors by conducting a comparative study of their effect on topo II activity from Chinese hamster ovary AA8 cells. Because interference with the function of topo II to resolve DNA entanglement at the end of replication results in chromosome malsegregation at mitosis /the authors/ investigated whether luteolin and quercetin are effective in inducing endoreduplication in AA8 cells. Concentrations of luteolin and quercetin that inhibited topo II catalytic activity resulted in extraordinarily high yields of metaphases showing diplochromosomes. Given the established relationship of polyploidy with tumor development via aneuploidy and genetic instability, these results question the usefulness of luteolin and quercetin in cancer therapy.

In this study ... whether the flavonoid quercetin can modulate cell proliferation and survival by targeting key molecules and/or biological processes responsible for tumor cell properties /was investigated/. The effect of quercetin on the expression of Ras oncoproteins was specifically studied using systems of either constitutive or conditional expression of oncogenic RAS in human epithelial cells. Our findings suggest that quercetin inhibits cell viability as well as cancer cell properties like anchorage-independent growth. These findings were further supported at the molecular level, since quercetin treatment resulted in a preferential reduction of Ras protein levels in cell lines expressing oncogenic Ras proteins. Notably, in cells that only express wild-type Ras or in those where the oncogenic Ras allele was knocked out, quercetin had no evident effects upon Ras levels ... Quercetin drastically reduced half-life of oncogenic Ras but had no effect when the cells were treated with a proteasome inhibitor. Moreover, in Ha-RAS-transformed cells, quercetin induces autophagic processes. Since quercetin downregulates the levels of oncogenic Ras in cancer cells ... this flavonoid could act as a chemopreventive agent for cancers with frequent mutations of RAS genes.

This study investigates the role of cellular tyrosinase and/or peroxidase-like oxidative enzyme activity in the covalent binding of quercetin to glutathione, protein, and DNA, as well as the stability of quercetin DNA adducts in time. This was done by studying the formation of glutathionyl quercetin adducts in various in vitro models, and the covalent binding of radiolabeled quercetin to protein and DNA in cells with elevated peroxidase or tyrosinase levels and in cells devoid of nucleotide excision repair (NER). Cells with elevated tyrosinase or peroxidase levels contained approximately 2 times higher levels of covalent quercetin adducts than cells without detectable levels of these oxidative enzymes. However, this difference was smaller than expected based on the differences in tyrosinase and/or peroxidase levels, indicating that these types of oxidative enzyme activities do not play a major role in the cellular pro-oxidant activity of quercetin. Furthermore, quercetin DNA adducts were of transient nature, independent of the presence of NER, suggesting chemical instability of the adducts. Whether this transient nature reflects real reversibility or formation of genotoxic, depurinated sites remains to be investigated at the molecular level. Together, these data indicate that formation of covalent quercetin adducts can be expected in all cells, independent of their oxidative enzyme levels, whereas the transient nature of the DNA adducts formed may limit or cause their ultimate biological impact. If the transient nature represents chemical reversibility of the adduct formation, it would provide a possible explanation for the apparent lack of in vivo carcinogenicity of this in vitro mutagen. Therefore, in vitro mutagenicity studies should focus more on the transient nature of DNA adducts responsible for the mutagenicity in vitro, since this transient nature of DNA adducts may play an essential role in whether the genotoxicity observed in vitro will have any impact in vivo.

Herbicidal inhibition of enzymes ... inhibit ATP-synthase by competing with phosphate

... Inhibit copper- and peroxide-induced oxidation of LDL /low-density lipoprotein/.

Quercetin is ... a potent inhibitor of p-form phenol-sulfotransferase, an enzyme used to sulfonate various drugs and environmental chemicals ... Quercetin donates an electron to enzyme-bound alpha tocopherol, preventing LDL oxidation ... /Quercetin is able to/ bind viral protein coat and to interfere with viral nucleic acid synth (DNA) ... Quercetin acts as an iron-chelating agent. This was demonstrated in an iron-loaded prepn of rat hepatocytes. Quercetin prevented lipid peroxidation and enzyme leakage in this prepn ...

... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...

... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ...

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Drug Warnings

... Quercetin has been shown to protect low density lipoprotein (LDL) from oxidation and prevent platelet aggregation. It was also reported to inhibit the proliferation and migration of smooth muscle cells ... Quercetin was reported to significantly lower the plasma lipid, lipoprotein and hepatic cholesterol levels, inhibit the production of oxLDL produced by oxidative stress, and protect an enzyme, which can hydrolyzed specific lipid peroxides in oxidized lipoproteins and in atherosclerotic lesions ... /It/ induced endothelium-dependent vasorelaxation in rat aorta via incr nitric oxide production ... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ... However, some effects may not be feasible or negligible in physiological conditions, because concn of quercetin in most studies are too high to be achieved by dietary ingestion ... and beneficial effects of quercetin on cardiovascular diseases are still inconclusive in human studies ...

Biological Half Life

...The elimination half-life of quercetin is approx 25 hr.

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Methods of Manufacturing

Isolation from Rhododendron cinnabarinum Hook, Ericaceae

/Isolation from/ bark of fir trees, also synthetically

General Manufacturing Information

Natural antioxidant ... Plant dye

Flavone dye ...(flavus , Latin for yellow) ... has lost commercial value since the advent of synthetic dyes in 1856

Analytic Laboratory Methods

QUERCETIN WAS DETERMINED BY GAS CHROMATOGRAPHY/FLAME IONIZATION DETECTION. THE SAMPLE WAS DERIVATIZED WITH TRIMETHYLSILYLIMIDAZOLE & CHOLESTEROL WAS USED AS INTERNAL STD. THE CALIBRATION CURVE WAS LINEAR FOR 4-16 MUG, & THE MINIMUM DETECTABLE AMT WAS 6.64X10-10 MOLE WITH 98.5% RECOVERY.

Quercetin has been separated from a crude plant extract by high-performance liquid chromatography ... The reaction of quercetin with vanadyl sulphate has been used as basis for a sensitive spectrophotometric method for estimation of quercetin, with a limit of detection of about 0.3 mg/L ... Gel filtration followed by ultraviolet spectroscopy is reported to offer another selective method for determination of quercetin at a level of 5 mg/L ...

Clinical Laboratory Methods

Storage Conditions

Interactions

Quercetin binds, in vitro, to the DNA gyrase site in bacteria. Therefore, theoretically, it can serve as a competitive inhibitor to the quinolone antibiotics which also bind to this site ... Because of the theoretical risk of genotoxicity in normal tissues in those using cisplatin along with quercetin, those using cisplatin should avoid quercetin supplements ... Bromelain and papain are reported to incr absorption of quercetin.

Quercetin has a pro-oxidant effect and will incr the iron-dependent DNA damage induced by bleomycin. Quercetin may reduce iron to the ferrous state, which allows bleomycin to complex more readily with oxygen and produce more efficient DNA damage. A biphasic pro-oxidant effect with bleomycin has been demonstrated. At low concn incr DNA damage was noted, and at higher doses less DNA damage was noted.

Concomitant use may reduce cyclosporine /or floroquinolones/ effectiveness.

For more Interactions (Complete) data for QUERCETIN (18 total), please visit the HSDB record page.

Dates

Feng et al. Small-molecule aggregates inhibit amyloid polymerization Nature Chemical Biology, doi: 10.1038/nchembio.65, published online 27 January 2008. http://www.nature.com/naturechemicalbiology

Apsel et al. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases Nature Chemical Biology, doi: 10.1038/nchembio.117, published online 12 October 2008 http://www.nature.com/naturechemicalbiology